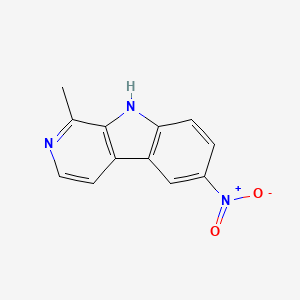
9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- is a heterocyclic compound that belongs to the class of beta-carbolines. This compound is characterized by a tricyclic structure comprising an indole ring system fused to a pyridine ring. It is known for its diverse biological activities and has been the subject of various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- typically involves the nitration of 1-methyl-9H-pyrido(3,4-b)indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the 6-nitro derivative.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the nitro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including cytotoxic effects. It is used in research related to cell biology and the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential use in treating various diseases. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- is used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The nitro group plays a crucial role in its biological activity, influencing its reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-9H-pyrido(3,4-b)indole: The parent compound without the nitro group.
6-Methoxy-1-methyl-9H-pyrido(3,4-b)indole: A derivative with a methoxy group instead of a nitro group.
1-Methyl-2-carboline: Another beta-carboline derivative with a different substitution pattern.
Uniqueness
9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro- is unique due to the presence of the nitro group at the 6-position. This functional group significantly influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
38314-91-9 |
|---|---|
Formule moléculaire |
C12H9N3O2 |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
1-methyl-6-nitro-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H9N3O2/c1-7-12-9(4-5-13-7)10-6-8(15(16)17)2-3-11(10)14-12/h2-6,14H,1H3 |
Clé InChI |
KHTDXKAUSUJSQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


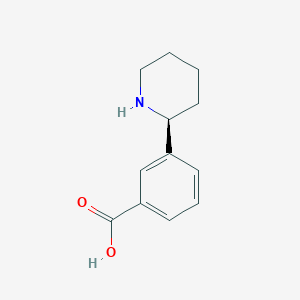
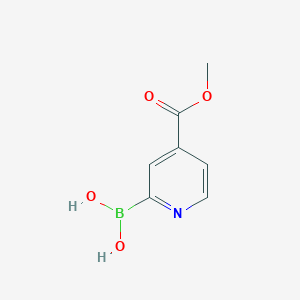
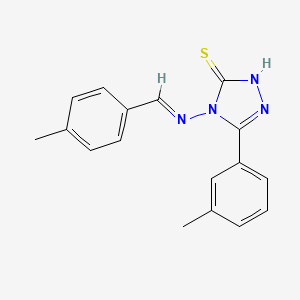
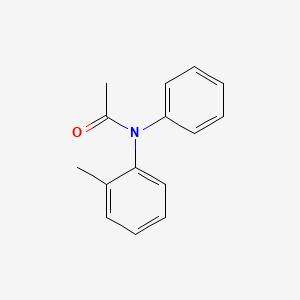
![1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B15087701.png)
![Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15087704.png)
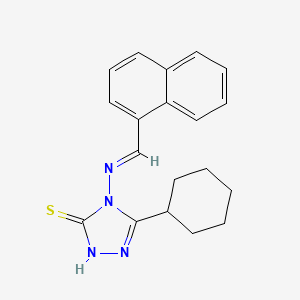
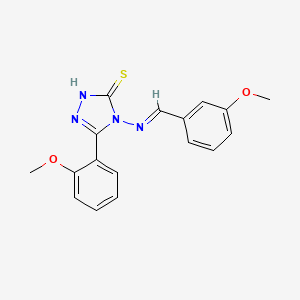
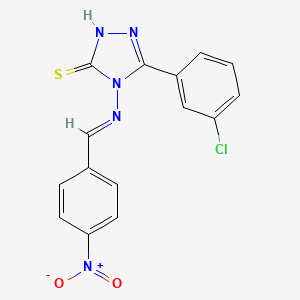
![[5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol](/img/structure/B15087727.png)
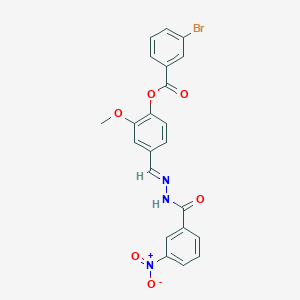
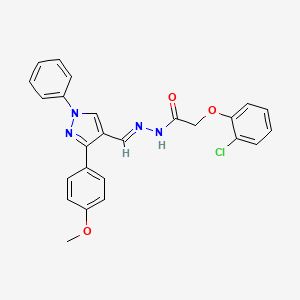
![sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B15087751.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15087767.png)
